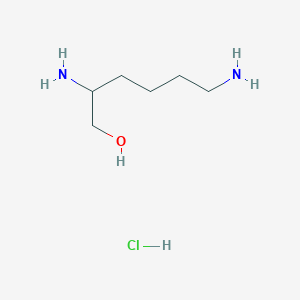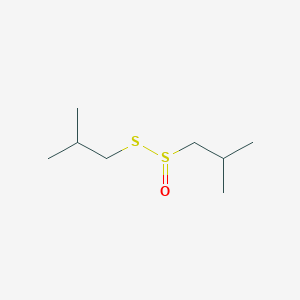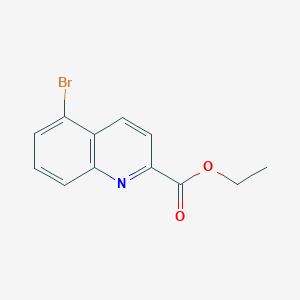
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride is a complex organic compound that features a thiazole ring substituted with a 3,4-diethoxyphenyl group and a picolinimidamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the 3,4-diethoxyphenyl group. The final step involves the introduction of the picolinimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Aplicaciones Científicas De Investigación
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring and picolinimidamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and picolinimidamide analogs. Examples include:
- 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinimidamide
- 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinaldehyde
Uniqueness
What sets 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H21ClN4O2S |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O2S.ClH/c1-3-24-16-9-8-12(10-17(16)25-4-2)19-23-15(11-26-19)13-6-5-7-14(22-13)18(20)21;/h5-11H,3-4H2,1-2H3,(H3,20,21);1H |
Clave InChI |
IHNNLZLLBYEFDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=N)N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


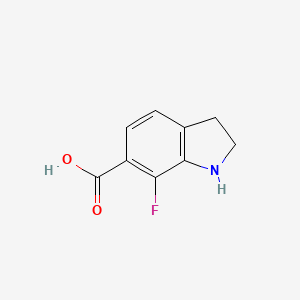
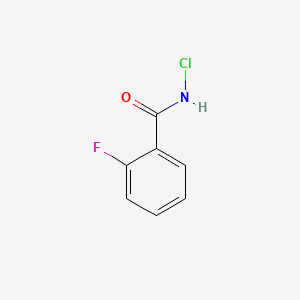

![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
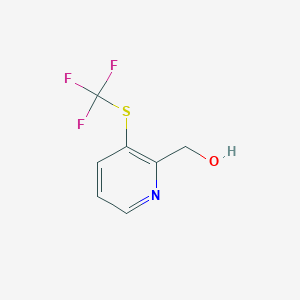
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

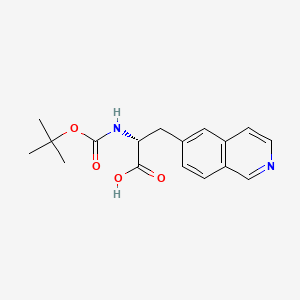
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
